(3-(azepan-1-ylsulfonyl)-4-chlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Description

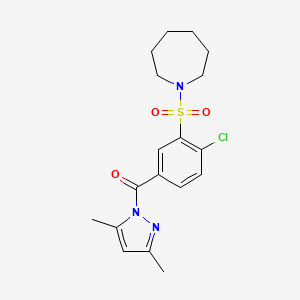

The compound features a 4-chlorophenyl moiety linked to a 3,5-dimethyl-1H-pyrazol-1-yl group via a methanone bridge, with a azepan-1-ylsulfonyl substituent at the 3-position of the phenyl ring. Its structural complexity arises from the integration of a seven-membered azepane ring and a sulfonyl group, which may enhance lipophilicity and influence receptor-binding interactions compared to simpler analogs .

Properties

IUPAC Name |

[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-(3,5-dimethylpyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c1-13-11-14(2)22(20-13)18(23)15-7-8-16(19)17(12-15)26(24,25)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHDQNBPKUCXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(azepan-1-ylsulfonyl)-4-chlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone, often referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications in various fields, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Formula : C15H18ClN3O2S

- Molecular Weight : 337.84 g/mol

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could inhibit TNF-α and IL-6 by up to 85% at specific concentrations compared to standard drugs like dexamethasone .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro studies have shown that compounds with a pyrazole nucleus can induce apoptosis in various cancer cell lines. For example, a derivative with similar structural features was found to have an IC50 of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC50 = 8.34 µM) . This suggests that the compound may effectively target glioma cells while sparing healthy cells.

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A related study reported that certain pyrazole compounds exhibited significant antibacterial activity against strains such as E. coli and Bacillus subtilis. These compounds were tested at concentrations of 40 µg/mL and showed efficacy comparable to standard antibiotics .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymes : Pyrazole derivatives often act as enzyme inhibitors, particularly in inflammatory pathways.

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is attributed to the activation of caspases and modulation of cell cycle regulators.

Case Studies

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study synthesized various 3,5-dimethyl-pyrazole derivatives, some of which demonstrated moderate antimicrobial activity compared to ciprofloxacin, a known antibiotic . The specific compound in focus may enhance this activity due to the azepan sulfonamide moiety, which can improve solubility and bioavailability.

Anti-inflammatory and Analgesic Effects

Pyrazoles have been reported to possess anti-inflammatory and analgesic effects. The incorporation of the azepan-1-ylsulfonyl group may further enhance these properties by modulating inflammatory pathways. A systematic evaluation of similar compounds has shown promising results in reducing inflammation in animal models .

Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole derivatives. These compounds were evaluated for their biological activities, revealing that certain derivatives exhibited potent anti-inflammatory and analgesic effects in vitro . The synthesis process included refluxing starting materials with hydrazine hydrate, leading to high yields of the desired products.

Pesticidal Activity

Compounds with pyrazole structures have been explored for their pesticidal properties. Research suggests that modifications to the pyrazole ring can lead to enhanced efficacy against various pests. The compound could serve as a lead structure for developing new agrochemicals that target specific pest species while minimizing environmental impact.

Development of Functional Materials

The unique chemical structure of (3-(azepan-1-ylsulfonyl)-4-chlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone allows for potential applications in the development of functional materials. Its ability to form stable complexes with metal ions could be harnessed in catalysis or sensor technology.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The azepane-linked sulfonyl group exhibits moderate electrophilicity, enabling nucleophilic substitution under controlled conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH under reflux may cleave the sulfonamide bond, yielding 3-(azepan-1-yl)sulfonic acid and a chlorophenyl-pyrazole intermediate.

-

Amination : Primary amines (e.g., methylamine) can displace the azepane moiety in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

Key Factors Influencing Reactivity :

| Parameter | Effect on Reaction Outcome |

|---|---|

| Solvent polarity | Higher polarity accelerates substitution |

| Temperature | Increased rate at >60°C |

| Base strength | Strong bases favor hydrolysis |

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole moiety participates in regioselective reactions:

-

Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation occurs at the C4 position due to steric hindrance from methyl groups at C3/C5 .

-

Oxime Formation : Reacting with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol (pH 11, 90 min) generates oxime derivatives, though yields depend on steric effects from adjacent substituents .

Example Reaction Conditions :

textPyrazole derivative + NH₂OH·HCl → Oxime Solvent: Ethanol Temperature: 60°C Yield: 81–93% (for analogous compounds)[2]

Ketone Group Reactivity

The central ketone group undergoes classical carbonyl reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol, though steric bulk may lower yields.

-

Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.

Challenges :

-

The electron-withdrawing sulfonyl group deactivates the carbonyl, requiring harsher conditions for nucleophilic attacks.

-

Competing reactions at the sulfonyl or pyrazole groups necessitate protecting-group strategies.

Sulfonamide Stability Under Acidic/Basic Conditions

The sulfonamide bond’s stability was tested in analogs :

| Condition | Result |

|---|---|

| 1M HCl (reflux) | Partial cleavage after 6 hours |

| 1M NaOH (reflux) | Complete cleavage within 2 hours |

| Neutral aqueous | Stable for >24 hours at 25°C |

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the chlorophenyl ring are feasible but require optimization:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : DMF/H₂O (4:1)

-

Limitation : Electron-deficient aryl chloride may necessitate higher temperatures (110–120°C).

Degradation Pathways

Under accelerated stability testing (40°C/75% RH, 30 days), the compound shows:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Relevance

Table 1: Structural and Functional Differences Among Key Analogs

Key Observations :

- Electron-withdrawing groups (e.g., Cl, sulfonyl) are critical for receptor affinity. The azepane-sulfonyl group in the target compound may enhance steric bulk and solubility compared to simpler aryl-diazenyl groups in analogs like 21–30 .

- α,β-Unsaturated ketones (e.g., in compound 4b) improve binding to cannabinoid receptors via conjugation effects, a feature absent in the target compound .

Table 2: Docking Scores and Binding Interactions of Pyrazole Derivatives

Key Findings :

- Compound 4b outperforms Rimonabant in docking studies due to its chlorophenyl-pyrazole-propenone architecture, which stabilizes interactions with CB1 receptor residues .

Spectral and Structural Insights

Q & A

Q. What synthetic methodologies are recommended for synthesizing (3-(azepan-1-ylsulfonyl)-4-chlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone, and how can reaction conditions be optimized?

Answer: The synthesis of structurally related arylpyrazole derivatives typically involves multi-step reactions. Key steps include:

- Sulfonylation and coupling : Reacting a chlorophenyl precursor with azepane sulfonyl chloride under basic conditions to introduce the sulfonyl group.

- Methanone formation : Using Friedel-Crafts acylation or coupling reactions with activated carbonyl intermediates.

- Purification : Recrystallization from methanol or column chromatography (silica gel, petroleum ether/ethyl acetate) to isolate the product .

Q. Optimization strategies :

- Reaction time : Extended reflux (25–30 hours) improves yield in sulfonylation steps, as seen in analogous syntheses .

- Catalyst selection : Chloranil (1.4 mmol) enhances cyclization efficiency in heterocyclic systems .

- Solvent choice : Polar aprotic solvents like DMF facilitate nucleophilic substitution in pyrazole intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O at ~1690 cm⁻¹, C=N at ~1603 cm⁻¹) and confirms sulfonyl group presence (S=O stretching at ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent positions (e.g., aromatic protons at δ 7.51–8.33 ppm, methyl groups at δ 2.53–2.59 ppm) .

- Mass spectrometry (EI-MS) : Determines molecular ion peaks (e.g., [M⁺] at m/z 397.81 for similar compounds) and fragmentation patterns .

- Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Q. How are intermediates like 3,5-dimethyl-4-substituted pyrazoles selected and synthesized for this compound?

Answer:

- Intermediate synthesis :

- Selection criteria : Electron-withdrawing groups (e.g., nitro, chloro) on the diazenyl substituent enhance electrophilicity, facilitating nucleophilic attack .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer: SAR studies on analogous compounds reveal:

- Antibacterial activity : Electron-withdrawing groups (e.g., Cl, NO₂) at the diazenyl position improve Gram-negative inhibition (e.g., compound 22 , MIC = 6.25 µg/mL against E. coli) .

- Antifungal activity : Dichloro substituents (e.g., compound 24 ) show broad-spectrum activity against C. albicans (MIC = 12.5 µg/mL) .

- Methanone positioning : The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration .

Q. Methodology :

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., methoxy, nitro) and compare bioactivity.

- Computational modeling : Use software like Discovery Studio to predict binding affinities to bacterial enzymes (e.g., DNA gyrase) .

Q. What experimental protocols are used to evaluate biological activity, and how are contradictions in data resolved?

Answer:

- Antimicrobial assays :

- Data contradiction resolution :

Q. How can computational tools aid in predicting physicochemical properties and reactivity?

Answer:

- Molecular simulations :

- Discovery Studio (DS) : Predict logP values for solubility optimization and dock the compound into target proteins (e.g., histamine receptors) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess electrophilic/nucleophilic sites .

- Synthetic pathway design : Use ChemDraw to map retrosynthetic routes and identify feasible intermediates .

Q. What strategies mitigate challenges in spectral data interpretation, such as unexpected peaks in NMR?

Answer:

- Deuteration experiments : Use D₂O exchange to identify exchangeable protons (e.g., NH in pyrazole).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 3,5-dimethylpyrazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.